molecular formula C13H12FNO3S2 B12926057 N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride CAS No. 89538-93-2

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride

Cat. No.: B12926057
CAS No.: 89538-93-2
M. Wt: 313.4 g/mol
InChI Key: PNDKGNKZTLVXSR-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride (CAS RN: 2143892-50-4) is a sulfonimidoyl fluoride derivative with the molecular formula C₁₃H₁₁ClFNO₃S₂ and a molecular weight of 347.8 g/mol . It is characterized by a benzenesulfonimidoyl fluoride core substituted with a 4-methylphenylsulfonyl group. This compound is typically stored under refrigeration (ice-cooled transport) to maintain stability and is supplied by specialized chemical manufacturers such as BIOFOUNT and Angene International Limited . Sulfonimidoyl fluorides are reactive intermediates in medicinal chemistry, often employed in covalent inhibition strategies due to the electrophilic fluoride leaving group, which facilitates nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 4-methylbenzenesulfonamide in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .

Scientific Research Applications

Enzyme Inhibition Studies

Sulfonyl fluorides are recognized for their ability to inhibit specific enzymes, making them valuable tools in biochemical research.

  • Mechanism of Action : N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride acts as a potent inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. By inhibiting this enzyme, researchers can study the physiological effects and pathways influenced by carbonic anhydrase activity .
  • Case Study : In a study examining the effects of carbonic anhydrase inhibition on cellular processes, the application of this compound led to significant insights into metabolic regulation and potential therapeutic targets for diseases such as glaucoma and epilepsy .

Radiopharmaceutical Development

The compound has shown promise in the field of radiopharmaceuticals, particularly as a labeling agent for positron emission tomography (PET).

  • Synthesis of Radiolabeled Compounds : Research indicates that sulfonyl fluorides can be effectively utilized to prepare bifunctional arylsulfonyl fluorides labeled with fluorine-18. This isotopic labeling is critical for developing biomarkers used in diagnostic imaging .
  • Research Findings : A study highlighted a general route for synthesizing these compounds under mild conditions, which enhances their feasibility for medical applications. This advancement opens new avenues for creating targeted imaging agents that can improve the diagnosis of various conditions, including cancer .

Synthetic Chemistry Applications

This compound is also employed in synthetic organic chemistry.

  • Reactivity and Functionalization : The compound's sulfonyl fluoride group is highly reactive, allowing it to participate in various nucleophilic substitution reactions. This property is exploited to introduce sulfonamide functionalities into organic molecules, facilitating the synthesis of complex structures relevant in pharmaceuticals .
  • Table of Synthetic Applications :
Application TypeDescriptionExample Compounds
Enzyme InhibitionInhibits carbonic anhydraseUsed in metabolic studies
RadiopharmaceuticalsBifunctional labeling agents for PETFluorine-18 labeled compounds
Synthetic ChemistryNucleophilic substitutions for functionalizationVarious sulfonamide derivatives

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

To contextualize the properties and applications of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride, a detailed comparison with structurally analogous compounds is provided below.

Structural and Functional Group Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound (Target Compound) 2143892-50-4 C₁₃H₁₁ClFNO₃S₂ 347.8 4-Methylphenylsulfonyl, benzenesulfonimidoyl fluoride, 4-chloro substitution on benzene ring
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Not provided C₂₉H₃₁BrN₄O₄S₂ ~667.6 (estimated) Bromo, morpholinyl, pyrimidinylsulfanyl, methoxyphenyl, trimethylbenzenesulfonamide

Key Observations :

  • Target Compound : Features a chlorine atom at the 4-position of the benzene ring, enhancing electron-withdrawing effects, which may increase the electrophilicity of the sulfonimidoyl fluoride group. The 4-methylphenylsulfonyl substituent contributes to steric bulk and lipophilicity .
  • Sulfonamide Analog () : Contains a bromopyrimidinylsulfanyl moiety and a morpholine ring , which introduce significant steric hindrance and hydrogen-bonding capabilities. The trimethylbenzenesulfonamide group enhances metabolic stability compared to sulfonimidoyl fluorides .

Physicochemical and Reactivity Profiles

Property Target Compound Sulfonamide Analog ()
Solubility Likely low in water due to lipophilic substituents Moderate (polar morpholine and pyrimidine groups may enhance aqueous solubility)
Reactivity High (fluoride acts as a leaving group) Lower (sulfonamide group is less electrophilic)
Stability Sensitive to moisture and heat More stable due to aromatic and heterocyclic groups

Biological Activity

Introduction

N-[(4-methylphenyl)sulfonyl]-benzenesulfonimidoyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by recent research findings and case studies.

Structure and Composition

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13_{13}H11_{11}F1_{1}N1_{1}O3_{3}S2_{2}
  • IUPAC Name : this compound
  • CAS Number : 2143892-50-4

Stability and Reactivity

Research indicates that sulfonyl fluorides like this compound exhibit significant reactivity due to the presence of the fluorine atom. The stability of these compounds can vary depending on environmental conditions, such as pH and temperature. For instance, studies have shown that certain sulfonyl fluoride compounds can decompose significantly under physiological conditions (pH 7.4 at 50 °C) .

Sulfonyl fluoride compounds are known to act as electrophiles, capable of modifying nucleophilic residues in proteins. This reactivity allows them to serve as potent inhibitors of various enzymes, particularly serine proteases, by forming covalent bonds with active site residues . The specific mechanism involves the formation of a covalent bond with the nucleophilic site, leading to enzyme inhibition.

Target Interactions

Recent studies utilizing mass spectrometry have elucidated the interaction profiles of sulfonyl fluorides with target proteins. These investigations reveal that such compounds can quantitatively displace from active sites, undergoing hydrolysis that involves neighboring-group participation . This property is crucial for understanding their pharmacological profiles and potential off-target effects.

Biological Assays

In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets. For example:

  • Protease Inhibition : The compound has been shown to inhibit serine proteases effectively.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to confirm these findings.

Case Study 1: Enzyme Inhibition

A study focused on sulfonyl fluorides highlighted their role as covalent inhibitors in enzyme systems. The compound demonstrated effective inhibition of specific serine proteases, showcasing its potential therapeutic applications in diseases where these enzymes play a crucial role .

Case Study 2: Stability and Decomposition

Another investigation assessed the stability of this compound in various conditions. It was found that while the compound is stable in solid form, significant decomposition occurs in solution at physiological pH and temperature, which could limit its therapeutic use unless formulated appropriately .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Protease InhibitionSignificant inhibition
Antimicrobial ActivityPotential activity noted
StabilityDecomposes at pH 7.4

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride and confirming its chiral structure?

  • Synthesis : The compound is typically synthesized via sulfonylation reactions using 4-methylbenzenesulfonyl chloride and fluorinating agents under anhydrous conditions. Key steps include protecting reactive groups and optimizing reaction temperatures to avoid hydrolysis .
  • Chirality Confirmation : Chiral purity is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or polarimetric analysis. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination, as demonstrated in structurally related sulfonamide derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4 ppm). ¹⁹F NMR confirms the presence of the sulfonimidoyl fluoride moiety (δ −60 to −70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or MALDI-TOF validates molecular weight (MW: 347.8 g/mol) and isotopic patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Avoid using ethanol, which may react with the fluoride group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

  • Contradiction Analysis : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw). For unexpected peaks, perform 2D NMR (COSY, HSQC) to assign signals. If hydrolysis is suspected (e.g., sulfonic acid byproduct), monitor reactions via TLC or in-situ IR for S=O stretching (~1350 cm⁻¹) .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitutions?

  • Reagent Selection : Use non-nucleophilic bases (e.g., DBU or DIPEA) to deprotonate amines/alcohols without competing with the sulfonimidoyl fluoride. Solvents like DMF or THF enhance electrophilicity .
  • Temperature Control : Reactions at −20°C minimize side reactions (e.g., hydrolysis), while microwave-assisted synthesis accelerates substitutions at 80–100°C .

Q. How does the sulfonimidoyl fluoride group influence interactions with biological targets compared to sulfonamides?

  • Mechanistic Insight : The sulfonimidoyl fluoride acts as a "clickable" electrophile, forming stable covalent adducts with serine hydrolases or tyrosine residues. Unlike sulfonamides, it avoids metabolic deactivation, making it suitable for irreversible inhibition studies. Comparative assays (e.g., enzymatic kinetics with trypsin or carbonic anhydrase) quantify selectivity .

Q. Can computational methods predict this compound’s reactivity in novel synthetic pathways?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks. Fukui indices identify electrophilic centers (e.g., sulfur in the sulfonimidoyl group). Molecular docking (AutoDock Vina) predicts binding affinities to enzyme active sites .

Q. What are the compound’s applications in radiopharmaceutical development?

  • Radiolabeling : Incorporate ¹⁸F via isotopic exchange (e.g., K¹⁸F/K222 complex) to create PET tracers. In vivo stability studies in murine models assess biodistribution and off-target binding .

Properties

CAS No.

89538-93-2

Molecular Formula

C13H12FNO3S2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(fluoro-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12FNO3S2/c1-11-7-9-13(10-8-11)20(17,18)15-19(14,16)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

PNDKGNKZTLVXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)F

Origin of Product

United States

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